Boc-D-Orn(Fmoc)-OH

Descripción general

Descripción

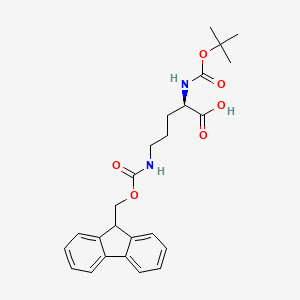

Boc-D-Orn(Fmoc)-OH: is a compound used in peptide synthesis. It is a derivative of ornithine, an amino acid, and contains two protective groups: tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). These protective groups are used to prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Orn(Fmoc)-OH typically involves the protection of the amino and carboxyl groups of ornithine. The process begins with the protection of the α-amino group using the Boc group. This is achieved by reacting ornithine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Next, the δ-amino group of ornithine is protected using the Fmoc group. This is done by reacting the Boc-protected ornithine with Fmoc chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Boc-D-Orn(Fmoc)-OH undergoes several types of reactions, including:

-

Deprotection Reactions: : The Boc and Fmoc protective groups can be removed under specific conditions to reveal the free amino groups. Boc deprotection is typically achieved using acidic conditions, such as treatment with trifluoroacetic acid. Fmoc deprotection is achieved using basic conditions, such as treatment with piperidine.

-

Peptide Bond Formation: : this compound is used in peptide synthesis to form peptide bonds with other amino acids. This is typically achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid for Boc removal, piperidine for Fmoc removal.

Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), and bases such as triethylamine or diisopropylethylamine.

Major Products Formed

Deprotected Ornithine: Removal of Boc and Fmoc groups yields free ornithine.

Peptides: Formation of peptide bonds with other amino acids yields peptides.

Aplicaciones Científicas De Investigación

Targeted Drug Delivery Systems

The compound has shown potential in developing targeted drug delivery systems. Its ability to form stable structures allows for encapsulating therapeutic agents, ensuring their targeted release at specific sites within the body. This characteristic is particularly beneficial in cancer therapy, where localized treatment can minimize side effects.

Case Study: Anticancer Peptides

Research has demonstrated that peptides synthesized using Boc-D-Orn(Fmoc)-OH can effectively target cancer cells while sparing healthy tissues. In one study, a series of anticancer peptides were developed that demonstrated enhanced cell permeability and cytotoxicity against various cancer cell lines compared to conventional therapies .

Bioconjugation Techniques

This compound is utilized in bioconjugation to attach drugs or imaging agents to biomolecules. This technique is crucial for developing targeted therapies and diagnostic tools in biomedical research.

Example Application: GFP-Labeled Peptides

The conjugation of this compound to green fluorescent protein (GFP)-labeled peptides has been shown to enhance cellular uptake significantly. This property is vital for studying cellular processes and developing new therapeutic strategies .

Self-Assembly and Nanostructure Formation

The hydrophobic nature of the Fmoc group promotes self-assembly among modified peptides, leading to the formation of nanostructures. These structures have potential applications in materials science and nanotechnology.

Table 2: Properties of Nanostructures Formed by Fmoc-Amino Acids

| Property | Description | Application Areas |

|---|---|---|

| Self-Assembly | Formation of organized structures | Drug delivery, tissue engineering |

| Biocompatibility | Compatibility with biological systems | Biomedical devices |

Peptides containing this compound are studied for various biological activities, including antimicrobial and antioxidant properties. These studies are essential for understanding the role of peptides in biological systems and their potential as therapeutic agents.

Research Findings: Antimicrobial Properties

A study highlighted the antimicrobial properties of peptides synthesized with this compound, demonstrating effectiveness against several bacterial strains. This finding underscores its potential in developing new antibiotics .

Mecanismo De Acción

The mechanism of action of Boc-D-Orn(Fmoc)-OH involves the selective protection and deprotection of amino groups during peptide synthesis. The Boc and Fmoc groups prevent unwanted reactions, allowing for the selective formation of peptide bonds. The deprotection steps reveal the free amino groups, which can then react with other amino acids to form peptides.

Comparación Con Compuestos Similares

Boc-D-Orn(Fmoc)-OH is unique due to its dual protective groups, which provide greater control over peptide synthesis compared to compounds with a single protective group. Similar compounds include:

Boc-Lys(Fmoc)-OH: A derivative of lysine with Boc and Fmoc protective groups.

Boc-Arg(Fmoc)-OH: A derivative of arginine with Boc and Fmoc protective groups.

Boc-Glu(Fmoc)-OH: A derivative of glutamic acid with Boc and Fmoc protective groups.

These compounds also contain dual protective groups and are used in peptide synthesis, but they differ in the amino acid backbone, which affects their reactivity and applications.

Actividad Biológica

Boc-D-Orn(Fmoc)-OH, or N5-[(1,1-dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine, is a derivative of the amino acid ornithine that plays a significant role in peptide synthesis and biological research. This compound has garnered attention due to its unique properties that enhance cellular uptake and its potential applications in drug delivery and therapeutic development.

- Molecular Formula : C25H30N2O6

- Molecular Weight : 454.5 g/mol

- Solubility :

- DMF: 20 mg/ml

- DMSO: 10 mg/ml

- Ethanol: 10 mg/ml

The compound is characterized by the presence of both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protective groups, which facilitate its use in solid-phase peptide synthesis (SPPS) by providing stability during the synthesis process while allowing for selective deprotection at specific stages .

Biological Activity

This compound is primarily utilized as a building block in the synthesis of peptides that exhibit enhanced biological activities. Its incorporation into peptide sequences can significantly influence the pharmacokinetic properties of the resulting compounds, including:

- Increased Cell Permeability : Studies have shown that peptides modified with this compound demonstrate improved cell membrane permeability compared to their unmodified counterparts. This property is crucial for drug delivery applications, particularly in targeting intracellular pathways .

- Antitumor Activity : Peptides synthesized using this compound have been evaluated for their antitumor properties. For instance, modifications to peptide sequences have resulted in compounds that exhibit potent activity against various cancer cell lines, highlighting the potential of ornithine derivatives in anticancer therapies .

Case Studies

-

Peptide Synthesis and Evaluation :

A study demonstrated the synthesis of a peptide incorporating this compound, which was tested for its ability to inhibit specific cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that the ornithine derivative enhances the biological efficacy of the peptide . -

Therapeutic Applications :

Another case involved the use of this compound in developing inhibitors for protein arginine deiminases (PADs), enzymes implicated in autoimmune diseases. The synthesized peptides showed high selectivity and affinity for PADs, indicating their potential as therapeutic agents for conditions such as rheumatoid arthritis and multiple sclerosis .

Research Findings

Recent research has focused on optimizing the synthesis processes involving this compound to enhance yield and purity. Key findings include:

- Yield Improvement : Techniques such as BPO oxidation and selective deprotection have been employed to achieve higher yields of peptides incorporating this compound. This optimization is crucial for scaling up production for therapeutic applications .

- Stability Studies : Stability tests under solid-phase conditions have shown that peptides containing this compound maintain structural integrity better than those without this modification, further supporting its utility in pharmaceutical applications .

Propiedades

IUPAC Name |

(2R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6/c1-25(2,3)33-24(31)27-21(22(28)29)13-8-14-26-23(30)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBWACZYMHWWEK-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679787 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163336-15-0 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.